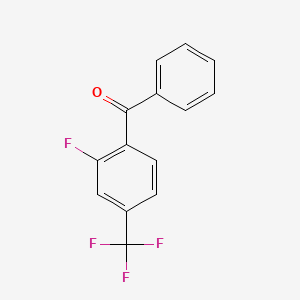

2-Fluoro-4-(trifluoromethyl)benzophenone

Description

Contextualization within Fluorinated Organic Chemistry

Fluorinated organic chemistry is a rapidly expanding field that focuses on compounds containing carbon-fluorine bonds. The strategic incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. tandfonline.com The unique properties of the fluorine atom, such as its small size and high electronegativity, can dramatically alter the physical, chemical, and biological characteristics of a parent molecule. benthamscience.com Compounds like 2-Fluoro-4-(trifluoromethyl)benzophenone are products of this field, designed as building blocks to introduce these desirable fluorine-based properties into larger, more complex structures. The increasing number of fluorinated drugs approved by regulatory bodies underscores the importance of this chemical space and the intermediates used to access it. researchgate.net

Significance of Trifluoromethyl and Fluoro Substituents in Chemical Compound Design

The functional groups on this compound—a fluoro substituent and a trifluoromethyl (CF3) group—are not arbitrary additions. Each is chosen for the specific and powerful effects it imparts on a molecule's properties, a critical aspect of rational drug and material design. nih.gov

The single fluoro substituent is valued for its ability to enhance metabolic stability and improve binding affinity to biological targets. nih.gov Replacing a hydrogen atom with fluorine can block sites on a molecule that are susceptible to metabolic oxidation, a common pathway for drug breakdown in the body. mdpi.com This can lead to a longer biological half-life. Furthermore, due to its high electronegativity, fluorine can form favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug candidate. benthamscience.com

The trifluoromethyl group (CF3) is a significantly more potent modulator of molecular properties. wikipedia.org It is strongly electron-withdrawing and highly lipophilic (fat-soluble). mdpi.com The introduction of a CF3 group can substantially increase a compound's ability to cross cellular membranes and the blood-brain barrier. researchgate.netmdpi.com Like a single fluorine atom, the CF3 group is metabolically very stable. mdpi.com It is often used as a bioisostere for other groups like a methyl or chloro group to fine-tune a molecule's steric and electronic profile to optimize its interaction with a biological target. wikipedia.org

The combined presence of both substituents in this compound creates a building block that can confer enhanced stability, lipophilicity, and binding potential to a target molecule.

| Property | Hydrogen (H) | Fluorine (F) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 2.20 (approx.) |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.55 (Carbon) | 3.98 (Fluorine) |

| Key Impact in Design | Baseline | Metabolic stability, alters pKa, enhances binding | Increases size and lipophilicity | High metabolic stability, strong electron-withdrawing effect, increases lipophilicity |

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its use as a versatile intermediate in organic synthesis. Its value lies in its pre-functionalized structure, allowing chemists to efficiently construct more complex molecules that incorporate the beneficial properties of its fluoro and trifluoromethyl groups. Research involving this compound generally follows two main paths:

Pharmaceutical Synthesis: The benzophenone (B1666685) core is a structural motif found in various biologically active compounds. ontosight.ai Research focuses on using this compound as a starting material or key intermediate in the multi-step synthesis of novel therapeutic agents. ontosight.ai The goal is to create new drug candidates for various diseases where properties like enhanced metabolic stability and membrane permeability are desirable. researchgate.net

Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymerization reactions. ontosight.ai When exposed to light, they can initiate chemical reactions to form polymers. Research in this area explores the potential of incorporating fluorinated benzophenones like this compound into advanced materials to enhance properties such as durability, UV resistance, and water repellency. ontosight.ai

In both trajectories, the compound is not typically the final product but a critical component in a longer synthetic route, enabling the creation of specialized molecules with highly tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-8-10(14(16,17)18)6-7-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVJVWCUWZLUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341045 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-08-1 | |

| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 4 Trifluoromethyl Benzophenone

Established Synthetic Routes to 2-Fluoro-4-(trifluoromethyl)benzophenone

Established methods for the synthesis of this benzophenone (B1666685) derivative primarily rely on well-understood and widely used organic reactions. These routes are valued for their reliability and are foundational in the production of aryl ketones.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct approach to this compound. nih.govnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. googleapis.com

The primary pathway involves the reaction of 1-fluoro-3-(trifluoromethyl)benzene with benzoyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govresearchgate.net The Lewis acid activates the benzoyl chloride, forming a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 1-fluoro-3-(trifluoromethyl)benzene. The fluorine atom and the trifluoromethyl group are deactivating, but the fluorine atom's directing effect favors substitution at the ortho and para positions. The steric hindrance and electronic effects guide the benzoyl group to acylate the position ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired product.

An alternative, though less common, Friedel-Crafts approach would be the acylation of benzene (B151609) with 2-fluoro-4-(trifluoromethyl)benzoyl chloride. This reverses the roles of the substrates, but the fundamental mechanism remains the same.

Table 1: Key Components in Friedel-Crafts Acylation for this compound

| Role | Reagent 1 | Reagent 2 | Catalyst | Product |

| Arene | 1-Fluoro-3-(trifluoromethyl)benzene | Benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | This compound |

| Acylating Agent | Benzene | 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | This compound |

This synthetic strategy involves introducing the fluorine atom onto a pre-existing benzophenone scaffold, specifically (4-(trifluoromethyl)phenyl)(phenyl)methanone. This approach is generally less favored due to challenges in controlling the regioselectivity of the halogenation reaction.

The direct fluorination of an aromatic ring requires specialized and highly reactive electrophilic fluorinating agents. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor could potentially be used. nih.govbrynmawr.edu However, directing the fluorine atom specifically to the ortho position of the desired ring, while avoiding reactions on the other phenyl ring or other positions, presents a significant synthetic hurdle. The trifluoromethyl group is a meta-director, which would not favor substitution at the desired ortho position. Therefore, this route is not commonly documented for the specific synthesis of this compound.

Utilizing 2-fluoro-4-(trifluoromethyl)benzoic acid as a starting material provides a versatile and robust pathway to the target benzophenone. ossila.com This method typically involves a two-step process: activation of the carboxylic acid followed by reaction with an aromatic nucleophile.

First, the benzoic acid is converted into a more reactive acylating agent, most commonly an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-fluoro-4-(trifluoromethyl)benzoyl chloride can then be used in a Friedel-Crafts acylation reaction with benzene, as described in section 2.1.1.

Alternatively, the synthesis can proceed via an organometallic route. This involves the reaction of a phenyl-based organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, with the activated benzoic acid derivative. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to form the ketone product. This method is particularly effective for constructing diaryl ketones. researchgate.netgoogle.comgoogle.comresearchgate.net

Table 2: Synthesis via Fluorinated Benzoic Acid

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 2-Fluoro-4-(trifluoromethyl)benzoic acid | SOCl₂ or (COCl)₂ | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | Acyl Chloride Formation |

| 2a | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | Benzene, AlCl₃ | This compound | Friedel-Crafts Acylation |

| 2b | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | Phenylmagnesium Bromide | This compound | Nucleophilic Acyl Substitution |

This synthetic pathway represents a more complex and less conventional method for constructing the substituted aromatic ring of the benzophenone. It involves a [4+2] cycloaddition, known as the Diels-Alder reaction, followed by an aromatization step. beilstein-journals.org

The general strategy would involve the reaction of a trifluoromethyl-substituted ynone (an α,β-alkynyl ketone) acting as the dienophile with a suitable diene. The resulting cyclic adduct would then need to undergo a deoxygenative aromatization process to form the benzophenone structure. While the Diels-Alder reaction is a powerful tool for ring formation, its application for the direct synthesis of highly substituted benzophenones is not widely reported. This route remains a theoretical possibility rather than an established method for producing this compound.

Novel and Emerging Synthetic Strategies

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These strategies often employ advanced catalytic systems to achieve high levels of control over the reaction outcome.

Modern synthetic efforts are directed towards achieving high chemo- and regioselectivity, which is crucial when constructing polyfunctionalized molecules. For ortho-substituted trifluoromethyl benzophenones, novel strategies often focus on building the trifluoromethyl-arene core with precision. nih.gov

Organocatalytic benzannulation reactions have emerged as a powerful tool for the chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes. rsc.org These methods, such as Michael-initiated [4+2] or Rauhut–Currier-initiated [3+3] annulations, allow for the rapid assembly of complex trifluoromethyl-containing aromatic rings from acyclic precursors. While these methods may not directly yield the benzophenone, they provide highly substituted intermediates that can be readily converted to the target molecule in subsequent steps.

Another advanced approach involves the regioselective formation of Grignard reagents from halogenated benzotrifluorides, which can then be reacted with various acylating agents. researchgate.netresearchgate.net The use of additives like lithium chloride can facilitate the formation of these Grignard reagents, even from less reactive chloro-aromatics, providing a regioselective route to ortho-trifluoromethyl-substituted ketones. google.com These methods offer greater control compared to classical Friedel-Crafts reactions, especially for complex substrates.

Exploration of Continuous Flow Reactor Applications in Synthesis

The synthesis of complex molecules, including fluorinated benzophenones, is increasingly benefiting from the adoption of continuous flow chemistry. researchgate.net This methodology utilizes systems of pumps and reactor coils or microfluidic chips to move reactant solutions in a continuous stream, offering significant advantages over traditional batch processing. mit.edu Key benefits include enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions, superior heat and mass transfer, and precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt The modular nature of flow systems allows for the integration of multiple reaction, separation, and purification steps, creating a streamlined and automated process. researchgate.netmit.edu

In the context of synthesizing this compound, a primary route involves the Friedel-Crafts acylation of a suitable substrate. A continuous flow process for this transformation would typically involve pumping a solution of 1-fluoro-3-(trifluoromethyl)benzene and a solution of benzoyl chloride (or a related acylating agent) with a Lewis acid catalyst through separate inlets into a mixing T-piece. From there, the combined stream would enter a heated reactor coil. The residence time within the coil is precisely controlled by the total flow rate and the reactor volume, allowing for optimization to maximize conversion and minimize byproduct formation. mit.edu The improved safety features of flow reactors are particularly advantageous when handling corrosive Lewis acids and managing the exothermicity of the acylation reaction. uc.pt

Below is a representative table outlining hypothetical parameters for a continuous flow synthesis of the target compound.

| Parameter | Value | Purpose |

| Reactant A | 1-Fluoro-3-(trifluoromethyl)benzene in Dichloromethane | Substrate |

| Reactant B | Benzoyl Chloride & AlCl₃ in Dichloromethane | Acylating agent & Catalyst |

| Flow Rate (A) | 0.5 mL/min | Controls stoichiometry and residence time |

| Flow Rate (B) | 0.5 mL/min | Controls stoichiometry and residence time |

| Reactor Volume | 10 mL | Defines the reaction zone |

| Temperature | 40-60 °C | Provides activation energy for the reaction |

| Residence Time | 10 min | Ensures sufficient time for reaction completion |

| Back Pressure | 5 bar | Prevents solvent boiling and ensures stable flow |

| Output | Reaction mixture containing this compound | Crude product stream for in-line quenching/purification |

Reaction Mechanism Analysis of Key Transformations

2-Fluoro-4-(trifluoromethyl)benzoic acid is a key synthetic intermediate and building block. ossila.com Its formation is typically achieved through the oxidation of a precursor molecule, such as 2-fluoro-4-(trifluoromethyl)toluene. The benzophenone ketone group itself is generally resistant to oxidation under standard conditions, but the molecule's aromatic rings can be cleaved under harsh oxidative stress.

The more synthetically relevant pathway involves the oxidation of the methyl group of 2-fluoro-4-(trifluoromethyl)toluene. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction mechanism with KMnO₄ proceeds via a radical pathway. The process is initiated by the abstraction of a benzylic hydrogen atom from the methyl group, forming a benzyl (B1604629) radical. This radical is then oxidized through a series of steps involving manganese intermediates, ultimately leading to the formation of the corresponding benzoate (B1203000) salt. Acidic workup then protonates the salt to yield the final product, 2-Fluoro-4-(trifluoromethyl)benzoic acid. The presence of both fluoro and trifluoromethyl groups on the aromatic ring influences the reactivity of the methyl group, but the transformation to the carboxylic acid remains a robust and common synthetic step.

The ketone functional group in this compound is susceptible to reduction to a secondary alcohol, forming 2-fluoro-4-(trifluoromethyl)phenylmethanol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common methods include:

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used. NaBH₄ is a milder reagent, typically used in alcoholic solvents, that selectively reduces aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and will also reduce other functional groups if present; it requires anhydrous ethereal solvents. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.

Catalytic Hydrogenation: This method involves reacting the benzophenone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction typically requires elevated pressure and is performed in a suitable solvent. The mechanism involves the adsorption of both the hydrogen and the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=O double bond.

The following table summarizes common reduction reactions for the ketone moiety.

| Reagent | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temp | 2-fluoro-4-(trifluoromethyl)phenylmethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to Room Temp (anhydrous) | 2-fluoro-4-(trifluoromethyl)phenylmethanol |

| Hydrogen (H₂) / Pd/C | Ethanol | 1-5 atm H₂, Room Temp | 2-fluoro-4-(trifluoromethyl)phenylmethanol |

The aromatic fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-F bond is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group and the benzoyl group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. ebyu.edu.tr The trifluoromethyl group itself is exceptionally stable and generally does not participate in nucleophilic substitution reactions under typical conditions.

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the electron-withdrawing groups.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of derivatives. researchgate.net

The table below provides examples of potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-4-(trifluoromethyl)benzophenone |

| Amine | Ammonia (NH₃) or Alkylamine (R-NH₂) | 2-Amino-4-(trifluoromethyl)benzophenone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(trifluoromethyl)benzophenone |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-4-(trifluoromethyl)benzophenone |

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity.

Purification Techniques:

Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography: This technique is used to separate the target compound from byproducts and unreacted starting materials. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). An eluent (solvent or solvent mixture) is passed through the column, and components separate based on their differential adsorption to the stationary phase.

Characterization Techniques: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. The spectrum would show distinct signals for the protons on the two different aromatic rings.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, including the carbonyl carbon and the carbon atoms bonded to fluorine and the trifluoromethyl group.

¹⁹F NMR: This is particularly useful for fluorinated compounds. It would show two distinct signals: one for the single fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy: This technique identifies functional groups. A strong absorption band would be observed in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O stretch of the ketone group.

Mass Spectrometry (MS): This method determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio with very high precision. uni.lu

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Trifluoromethyl Benzophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for probing the molecular structure of 2-Fluoro-4-(trifluoromethyl)benzophenone in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F provides a wealth of information regarding the electronic environment and spatial arrangement of atoms within the molecule.

Elucidation of Conformational Preferences via Through-Space ¹H-¹⁹F and ¹³C-¹⁹F Spin-Spin Couplings

Through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings are observed when the interacting nuclei are in close spatial proximity, typically at a distance smaller than the sum of their van der Waals radii. These couplings are transmitted through space rather than through the covalent bond framework. In compounds analogous to this compound, the key conformational equilibrium involves the rotation around the single bond connecting the fluorinated phenyl ring and the carbonyl carbon. This leads to the possibility of s-cis and s-trans conformers, where the fluorine atom at the 2-position is either syn-periplanar or anti-periplanar to the carbonyl oxygen, respectively.

Research on 2'-fluoro-substituted acetophenones has demonstrated that the observation of significant ⁵J(Hα-F) and ⁴J(Cα-F) through-space coupling constants is indicative of a strong preference for the s-trans conformation. This preference is attributed to the electrostatic repulsion between the electronegative fluorine and oxygen atoms in the s-cis conformation, which destabilizes it. It is therefore highly probable that this compound also predominantly adopts an s-trans conformation in solution, which would bring the ortho-fluorine atom in close proximity to the protons of the unsubstituted phenyl ring.

Table 1: Representative Through-Space Coupling Constants in 2'-Fluoroacetophenone Derivatives

| Coupling | Value (Hz) | Conformation |

|---|---|---|

| ⁵J(Hα-F) | 3.2 - 5.0 | s-trans |

| ⁴J(Cα-F) | ~10 | s-trans |

Data derived from studies on analogous compounds.

Application of ¹H NMR and ¹⁹F NMR for Structural Confirmation and Purity Assessment

¹H and ¹⁹F NMR spectroscopy are indispensable for the routine structural confirmation and purity assessment of this compound.

The ¹H NMR spectrum would be expected to show distinct multiplets for the aromatic protons. The protons on the unsubstituted phenyl ring would likely appear as complex multiplets in the downfield region, typical for aromatic protons. The protons on the substituted phenyl ring would exhibit splitting patterns influenced by both homo- and heteronuclear coupling to the fluorine atom and between themselves. The integration of these signals would correspond to the number of protons in each environment, confirming the molecular structure.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. For this compound, two distinct signals would be anticipated. One signal corresponding to the fluorine atom at the 2-position and another for the trifluoromethyl group at the 4-position. The chemical shift of the C-F fluorine would be influenced by its position on the aromatic ring and its proximity to the carbonyl group. The trifluoromethyl group would likely appear as a singlet, or a finely split multiplet due to long-range couplings, in a characteristic region for trifluoromethyl groups on a benzene (B151609) ring (around -63 ppm relative to CFCl₃). The absence of extraneous peaks in both ¹H and ¹⁹F NMR spectra serves as a reliable indicator of the compound's purity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 268, corresponding to its molecular weight.

The fragmentation pattern of benzophenones is well-characterized and typically involves cleavages at the carbonyl group. For this compound, the following fragmentation pathways are plausible:

Formation of the benzoyl cation: Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring would lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very stable and abundant fragment in the mass spectra of benzophenones.

Formation of the fluorotrifluoromethylbenzoyl cation: The alternative cleavage would result in the formation of the [F(CF₃)C₆H₃CO]⁺ cation at m/z 191.

Loss of CO: The molecular ion or fragment ions can undergo the loss of a neutral carbon monoxide molecule (28 Da). For instance, the benzoyl cation at m/z 105 could lose CO to form the phenyl cation (C₆H₅⁺) at m/z 77.

Fragments from the substituted ring: Fragmentation can also lead to ions characteristic of the substituted phenyl ring, such as the [F(CF₃)C₆H₃]⁺ ion at m/z 163.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 268 | [M]⁺ |

| 191 | [F(CF₃)C₆H₃CO]⁺ |

| 163 | [F(CF₃)C₆H₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

X-ray Crystallography for Solid-State Conformation and Molecular Architecture

While a crystal structure for this compound itself has not been reported in the reviewed literature, the crystal structure of a derivative, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one, provides valuable insights into the solid-state conformation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety.

In the solid state, the conformation of the molecule is dictated by crystal packing forces and intermolecular interactions, in addition to the intramolecular forces observed in solution. The analysis of the aforementioned derivative reveals the precise bond lengths, bond angles, and torsional angles of the substituted phenyl ring. This data confirms the atomic connectivity and the planarity of the aromatic ring.

For this compound, a single crystal X-ray diffraction study would definitively establish its solid-state conformation. It would be expected that the two phenyl rings are not coplanar, but rather twisted with respect to each other to minimize steric hindrance. The dihedral angle between the planes of the two aromatic rings is a key structural parameter that would be determined. Furthermore, the analysis would reveal any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that govern the crystal packing.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the fluorine and trifluoromethyl groups would likely shift this band to a higher frequency compared to unsubstituted benzophenone (B1666685). Other characteristic bands would include:

C-F stretching vibrations: Strong absorptions in the region of 1100-1400 cm⁻¹. The C-F stretch of the trifluoromethyl group is expected to be particularly intense.

Aromatic C=C stretching vibrations: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations: Bands above 3000 cm⁻¹.

Aromatic C-H bending vibrations: Bands in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern of the aromatic rings.

The Raman spectrum would provide complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR. Conversely, the aromatic C=C stretching vibrations are typically strong in the Raman spectrum, providing a clear fingerprint of the aromatic system. The symmetric stretching vibrations of the CF₃ group are also expected to be prominent in the Raman spectrum.

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | >3000 | IR, Raman |

| C=O Stretch | 1650-1670 | IR (strong), Raman (moderate) |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman (strong) |

| C-F (CF₃) Stretch | 1100-1400 | IR (strong), Raman (strong) |

Applications of 2 Fluoro 4 Trifluoromethyl Benzophenone in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Pharmaceutical Synthesis

In the field of drug design and development, molecular scaffolds are modified with specific chemical groups to improve biological and physicochemical characteristics. scilit.com 2-Fluoro-4-(trifluoromethyl)benzophenone is a valued building block precisely because it integrates several features known to enhance a molecule's drug-like properties. Fluorinated compounds are widely used for the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents, due to fluorine's high electronegativity and ability to form stable carbon-fluorine bonds. ossila.comnih.gov

The benzophenone (B1666685) scaffold itself is a prevalent structure in a variety of biologically active molecules, including those with anticancer, anti-inflammatory, and antiviral properties. nih.gov The addition of fluorine and a trifluoromethyl group to this core structure creates a versatile intermediate for organic synthesis. ontosight.ai The trifluoromethyl group, in particular, is a crucial tool in medicinal chemistry used to deactivate aromatic rings, reduce metabolic degradation, and increase a drug's half-life. mdpi.com The synthesis of various pharmaceutical candidates, such as enzyme inhibitors and antiretroviral agents, often begins with smaller, functionalized fragments like this compound. For instance, synthetic routes for complex molecules like next-generation HIV inhibitors have utilized substituted benzophenones as the core A/B-ring structure, which is later combined with other cyclic components. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The fluorine and trifluoromethyl substituents on the this compound scaffold play a significant role in modulating the properties of derivative compounds.

The incorporation of trifluoromethyl (-CF3) and fluoro (-F) groups into drug candidates can profoundly influence their interaction with biological targets. mdpi.com The high electronegativity of the fluorine atoms in the -CF3 group makes it a strong electron-withdrawing substituent, which can enhance hydrogen bonding and electrostatic interactions with receptors. mdpi.com This can lead to improved binding affinity and selectivity. mdpi.com

Furthermore, the -CF3 group is more lipophilic than a hydrogen atom, which can increase the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets within a receptor's binding site. ontosight.aimdpi.com Multipolar interactions involving fluorine and the protein backbone are frequently observed in protein-ligand complexes and can substantially contribute to the high affinity of small molecule inhibitors. nih.gov Studies have shown that replacing a hydrogen atom with fluorine can enhance binding affinity; for example, systematic incorporation of fluorine into a series of thrombin inhibitors enhanced binding affinity six-fold. nih.gov In a study on a glucocorticoid receptor ligand, replacing the trifluoromethyl group with other substituents altered the functional behavior from an agonist to an antagonist, demonstrating the critical role of the -CF3 group in determining the pharmacological profile. nih.gov

The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical to its success. The fluoro and trifluoromethyl groups are known to improve these properties significantly. mdpi.com The presence of these groups can enhance metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation, particularly oxidation. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes. nih.gov

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key component of combination antiretroviral therapy for HIV infection. nih.govnih.gov A significant case study in SAR involves the development of novel benzophenone-based NNRTIs. acs.org In this research, scientists explored the impact of different substituents on the benzophenone scaffold to improve potency against both wild-type HIV and drug-resistant strains. acs.org

One specific investigation focused on replacing a para-chloro group on the benzophenone B-ring with a trifluoromethyl group. The resulting trifluoromethyl-based analogues were tested for their antiviral activity. While the trifluoromethyl compounds were active against both wild-type and nevirapine-resistant viral strains, they were found to be less potent than the corresponding chloro-substituted analogue. acs.org This finding highlights the subtle and specific nature of SAR, where a substituent that is generally favorable for drug properties may not be optimal for a particular biological target.

| Compound | B-Ring Substituent | Antiviral Activity vs. Wild Type HIV (EC50, µM) | Antiviral Activity vs. Nevirapine-Resistant Strain (EC50, µM) |

|---|---|---|---|

| 18a | Trifluoromethyl | Active | Active |

| 19 | Trifluoromethyl | Active | Active |

| 18b | Chloro | More Potent than 18a/19 | More Potent than 18a/19 |

Development of Enzyme Inhibitors and their Mechanisms

The fluorinated benzophenone scaffold is also integral to the development of various enzyme inhibitors. The unique electronic properties of the fluoro and trifluoromethyl groups can be exploited to design molecules that bind tightly to enzyme active sites. researchgate.net

For example, research into treatments for Alzheimer's disease has explored fluorinated benzophenone derivatives as multipotent agents against enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov In one study, a benzophenone-based analogue showed good potency in inhibiting BACE-1 activity with an IC50 value of 2.32 μM. nih.gov Similarly, hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide, a closely related structure, have been identified as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov The trifluoromethyl group was a key feature of the most potent compounds, with one derivative producing the strongest inhibition of AChE through a mixed-type inhibition mechanism. nih.gov The mechanism often involves the fluoro substituents enhancing the acidity of nearby protons or stabilizing transition states within the enzyme's active site, leading to potent inhibition. researchgate.net

Investigations into Anticancer Activity and Apoptosis Induction Pathways

The benzophenone structure is a common feature in molecules investigated for anticancer activity. nih.gov The inclusion of fluorine atoms and trifluoromethyl groups often enhances the antiproliferative properties of these compounds. nih.govnih.gov Halogenated derivatives of scaffolds like benzofuran (B130515) have consistently shown a significant increase in anticancer activities, partly due to the ability of halogens to form "halogen bonds" that improve binding affinity to biological targets. mdpi.com

Derivatives containing the trifluoromethyl group are particularly prevalent in anticancer drug development. nih.gov For instance, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. One of the most active compounds identified in the study was a 7-chloro-3-phenyl-5-(trifluoromethyl) derivative, highlighting the positive contribution of the -CF3 group. nih.gov The mechanisms by which these compounds exert their effects often involve the induction of apoptosis (programmed cell death). mdpi.com Studies on other complex heterocyclic compounds fused with benzofuran have shown that these molecules can induce apoptosis in human leukemia cells. mdpi.com While direct studies on this compound itself are limited, its role as a precursor for more complex molecules with demonstrated anticancer potential is clear.

| Compound Class | Key Structural Features | Biological Activity / Target | Reference |

|---|---|---|---|

| Benzophenone-thiazole derivatives | Benzophenone core | VEGF-A inhibition | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | Trifluoromethyl group | Antiproliferative activity against A375, C32, DU145, MCF-7/WT cancer cell lines | nih.gov |

| Benzophenone-tagged pyridine (B92270) analogues | Benzophenone with fluoro/chloro substitution | Antiproliferative and cytotoxic properties against DLA cells | nih.gov |

| Amiloride-benzofuran derivatives | Fluorine substitution on benzofuranyl ring | Increased potency as uPA inhibitors (related to cancer metastasis) | mdpi.com |

Exploration of Biological Activity Beyond Established Therapeutic Areas

While the primary therapeutic applications of many pharmaceutical compounds are well-defined, the exploration of their broader biological activities continues to be a fertile ground for new discoveries in medicinal chemistry. The compound this compound, a fluorinated benzophenone derivative, serves as a compelling case study in this endeavor. Although its established roles may be centered in specific therapeutic categories, ongoing research into its interactions with various biological systems has begun to unveil a wider spectrum of potential pharmacological effects. This section delves into the nascent but growing body of research that investigates the biological activities of this compound and its analogs in areas beyond their initially recognized applications.

The unique structural features of this compound, namely the presence of a fluorine atom and a trifluoromethyl group on one of the phenyl rings, are instrumental in shaping its biological profile. The high electronegativity and metabolic stability conferred by these moieties can lead to altered binding affinities for a range of enzymes and receptors, opening up possibilities for novel therapeutic interventions.

Initial exploratory studies have often involved screening this compound against a diverse panel of biological targets. While comprehensive data remains emergent, preliminary findings from in vitro assays have hinted at potential activities in several novel areas.

One area of emerging interest is the potential for fluorinated benzophenones to act as enzyme inhibitors. The electronic properties of the fluorine and trifluoromethyl substituents can influence the way the molecule interacts with the active sites of various enzymes. Research on structurally related compounds has shown that the benzophenone scaffold can be a starting point for the development of potent inhibitors for a variety of enzymatic targets. For instance, studies on other benzophenone derivatives have revealed inhibitory activity against enzymes such as protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer.

Another avenue of investigation is the compound's potential role in neurological disorders. The ability of small, lipophilic molecules to cross the blood-brain barrier is a critical factor in the development of drugs targeting the central nervous system. The physicochemical properties of this compound suggest that it may possess this capability. Preliminary research on related fluorinated compounds has explored their potential as modulators of neurotransmitter receptors or enzymes involved in neuroinflammation, suggesting that this class of compounds could be of interest for conditions such as epilepsy or neurodegenerative diseases. For example, the structurally related 3-fluoro-4-(trifluoromethyl)benzoic acid has been utilized in the synthesis of potassium channel openers, which are relevant for the treatment of epilepsy.

Furthermore, the antiviral potential of benzophenone derivatives is an area of active investigation. The core benzophenone structure has been identified as a scaffold in the development of agents targeting various viral proteins. The introduction of fluorine and trifluoromethyl groups can enhance the metabolic stability and pharmacokinetic profile of these potential antiviral agents, making them more effective in combating viral replication.

The table below summarizes some of the exploratory research directions for fluorinated benzophenone derivatives, providing a glimpse into the potential future applications of compounds like this compound.

| Research Area | Potential Biological Target/Mechanism | Rationale for Investigation |

| Enzyme Inhibition | Protein Kinases, Other Enzymes | Benzophenone scaffold as a basis for inhibitor design; fluorine and trifluoromethyl groups can enhance binding affinity and selectivity. |

| Neurological Disorders | Neurotransmitter Receptors, Ion Channels | Potential to cross the blood-brain barrier; related compounds show activity on targets like potassium channels. |

| Antiviral Activity | Viral Enzymes and Proteins | Benzophenone core as a scaffold for antiviral agents; fluorination can improve pharmacokinetic properties. |

It is important to emphasize that research into these novel biological activities of this compound is still in its early stages. The findings are largely based on in vitro studies and research on analogous compounds. Significant further investigation, including more extensive in vitro and in vivo studies, is required to fully elucidate the mechanisms of action and to validate the therapeutic potential of this compound in these new areas. Nevertheless, these preliminary explorations underscore the importance of continued research into the broader pharmacological profiles of existing chemical entities, which can pave the way for the discovery of unexpected and valuable therapeutic applications.

2 Fluoro 4 Trifluoromethyl Benzophenone in Materials Science and Polymer Chemistry

Incorporation into Polymeric Systems

The integration of 2-Fluoro-4-(trifluoromethyl)benzophenone, or its derivatives, into polymer backbones is a key area of research aimed at producing materials with superior performance characteristics. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly alters the electronic, physical, and chemical properties of the resulting polymers.

The incorporation of fluorinated moieties has a profound impact on the optical properties of polymers. Fluorine's high electronegativity and the bulkiness of the -CF3 group disrupt polymer chain packing and reduce intermolecular charge-transfer complex formation, which are often responsible for color and optical loss in polymers. researchgate.nettitech.ac.jp

Detailed Research Findings: Research on fluorinated polyimides, which can be synthesized from monomers analogous to derivatives of this compound, demonstrates significant improvements in optical transparency. researcher.life The presence of -CF3 groups leads to a decrease in the polymer's refractive index and enhances its clarity, particularly in the UV-visible region. titech.ac.jp For optoelectronic applications, such as waveguides, low optical loss is critical. Studies on specific fluorinated polyimides, like those derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), have shown exceptionally low optical loss values, making them suitable for use in optical communication systems. titech.ac.jp Highly fluorinated polymers are also explored for creating photonic crystals due to their low refractive indices. nih.gov

The table below summarizes the typical effects of fluorination on the optical properties of polymers, as observed in various studies.

| Property | Effect of Fluorination | Rationale |

| Optical Transparency | Increased | Disruption of charge-transfer complexes that cause coloration. researcher.life |

| Refractive Index | Decreased | High electronegativity and low polarizability of the C-F bond. nih.gov |

| Optical Loss | Decreased | Reduced light scattering and absorption from electronic transitions. titech.ac.jp |

| UV-Visible Cutoff | Shifted to shorter wavelengths | Increased bandgap and reduced electronic conjugation. rsc.org |

Fluorination is a well-established method for modifying the electrical and mechanical properties of polymers for specialized applications, such as microelectronics and aerospace.

Detailed Research Findings: The introduction of bulky, electron-withdrawing -CF3 groups into a polymer matrix increases the free volume and reduces chain-to-chain interactions. This structural change leads to a significant reduction in the material's dielectric constant and moisture absorption. researcher.life A lower dielectric constant is highly desirable for insulating materials used in integrated circuits, as it minimizes signal delay and cross-talk. Research on fluorinated polyimides shows that these materials consistently exhibit lower dielectric constants compared to their non-fluorinated counterparts. researchgate.net While enhancing electrical properties, the incorporation of these fluorinated groups generally maintains the excellent thermal and mechanical stability inherent to polymer families like polyimides. researcher.life

The following interactive data table outlines the influence of fluorination on key material characteristics.

| Characteristic | Influence of Fluorinated Groups (e.g., -CF3) | Benefit in Material Science |

| Dielectric Constant | Significantly Lowered | Reduces signal propagation delay in microelectronics. researcher.life |

| Moisture Absorption | Decreased | Improves dimensional stability and electrical insulation. researcher.life |

| Solubility | Increased | Facilitates easier processing and film casting. researchgate.netrsc.org |

| Thermal Stability | Generally Maintained or Enhanced | Suitable for high-temperature applications. rsc.org |

| Mechanical Strength | Maintained | Retains structural integrity for demanding applications. researcher.life |

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of fluorinated polyimides, often using monomers containing -CF3 groups, further enhances these properties for advanced applications.

Detailed Research Findings: The synthesis typically involves the polycondensation reaction between a fluorinated diamine and a dianhydride, or vice-versa. While this compound is not a direct monomer, it can be chemically converted into a reactive diamine or dianhydride derivative. The resulting fluorinated polyimides exhibit a superior combination of properties. For instance, polymers derived from fluorinated diamine monomers show excellent solubility in organic solvents, high optical transparency with cutoff wavelengths as low as 322–357 nm, and high hydrophobicity. rsc.org The presence of the -CF3 group enhances processability without compromising the desirable thermal and mechanical characteristics of the polyimide backbone. researchgate.netresearcher.life Research on various fluorinated polyimides confirms their enhanced performance, including higher gas permeability, making them suitable for membrane-based separation technologies. rsc.org

Role as a Monomer or Additive in Specialty Chemical Formulations

Beyond its use in creating polymer backbones, this compound and its class of compounds have potential roles as monomers or additives in specialty formulations. Benzophenones are widely recognized for their ability to act as photoinitiators in polymerization reactions. ontosight.ai When exposed to UV light, they can generate free radicals that initiate the cross-linking of monomers and oligomers, a process crucial for curing coatings, inks, and adhesives.

The incorporation of fluorine and trifluoromethyl groups into the benzophenone (B1666685) structure can modulate its photochemical activity and enhance the properties of the final formulation. The strong C-F bond contributes to greater durability and resistance to UV degradation. Furthermore, the hydrophobic nature of fluorinated compounds can be leveraged to create water-repellent surfaces and protective coatings.

Advanced Materials Research: Catalysts and Ligands

The field of catalysis is central to modern chemistry, and the unique electronic properties of organofluorine compounds make them attractive candidates for designing novel catalysts and ligands. nih.govcas.cn The electron-withdrawing effects of the fluorine atom and the trifluoromethyl group in this compound can significantly influence the reactivity and selectivity of a catalytic system.

While direct catalytic applications of this specific benzophenone are not widely documented, its structural motifs are relevant. The benzophenone core can be incorporated into larger ligand structures for transition metal catalysis. The fluorine substituents can be used to fine-tune the electronic environment of the metal center, thereby controlling its catalytic activity. Furthermore, the development of new methods for trifluoromethylation is a significant area of research, underscoring the importance of molecules that can serve as platforms for creating C-CF3 bonds. nih.gov The stability and defined electronic nature of this compound make it and its derivatives valuable subjects for research in developing next-generation catalysts for specialized chemical transformations.

Theoretical and Computational Chemistry Studies of 2 Fluoro 4 Trifluoromethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Fluoro-4-(trifluoromethyl)benzophenone. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The electronic properties of benzophenones are significantly influenced by the nature and position of substituents on the aromatic rings. In this compound, the fluorine atom at the ortho position and the trifluoromethyl group at the para position are both strong electron-withdrawing groups. Their combined effects are expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A computational study on substituted benzophenones demonstrated a linear relationship between the experimentally measured reduction potentials and the DFT-calculated LUMO energies, highlighting the predictive power of these methods.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing substituents are predicted to result in a relatively large HOMO-LUMO gap, suggesting high stability. The trifluoromethyl group, in particular, is known to enhance stability and lipophilicity in drug candidates. mdpi.com

DFT calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. For this molecule, the carbonyl oxygen would be a region of high negative potential, making it a likely site for electrophilic attack, while the carbonyl carbon would be electron-deficient and susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT This table presents hypothetical data based on typical results from DFT (B3LYP/6-31G(d)) calculations for similarly substituted benzophenones.

| Parameter | Predicted Value |

|---|---|

| Energy of HOMO | -7.5 eV |

| Energy of LUMO | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.2 D |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of this compound are key determinants of its physical properties and biological activity. Molecular modeling and dynamics simulations are used to explore the molecule's conformational landscape.

Benzophenone (B1666685) itself is not planar; the two phenyl rings are twisted out of the plane of the carbonyl group to relieve steric hindrance. The dihedral angles (φ1 and φ2), which describe the rotation of each phenyl ring relative to the carbonyl plane, are crucial conformational parameters. For unsubstituted benzophenone, these angles are typically around 30-60 degrees. nih.govresearchgate.net

In this compound, the ortho-fluoro substituent introduces significant steric strain, forcing the substituted phenyl ring to adopt a larger dihedral angle. cdnsciencepub.comscite.ai This is a common effect observed in ortho-substituted benzophenones. researchgate.net The trifluoromethyl group in the para position has a minimal steric effect on the ring's conformation but significantly influences its electronic properties.

Molecular mechanics force fields and quantum chemical methods can be used to perform potential energy surface (PES) scans, systematically rotating the phenyl rings to identify low-energy conformations. Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time, providing insights into the molecule's flexibility and the stability of different conformers in various environments, such as in solution. acs.orgnih.gov

Table 2: Predicted Conformational Parameters for the Minimum Energy Structure of this compound This table contains hypothetical data derived from studies on ortho-substituted benzophenones.

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Unsubstituted Ring) | ~35° |

| Dihedral Angle (Substituted Ring) | ~65° |

| Relative Conformational Energy | 0.0 kcal/mol (Global Minimum) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra. researchgate.netscribd.com For benzophenone derivatives, the spectra typically show a strong π→π* transition and a weaker, lower-energy n→π* transition associated with the carbonyl group. scialert.net The positions and intensities of these absorption bands are sensitive to the substituents on the phenyl rings. The electron-withdrawing fluoro and trifluoromethyl groups are expected to cause a blue shift (hypsochromic shift) in the n→π* transition.

Nuclear Magnetic Resonance (NMR) chemical shifts are also readily calculated using DFT. For this compound, ¹⁹F NMR is a particularly informative technique. Computational methods have been developed that can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often within a few ppm of experimental values. rsc.orgnih.govnih.gov These predictions are invaluable for assigning signals in complex spectra and confirming molecular structures. The chemical shift of the fluorine atom would be influenced by its direct attachment to the aromatic ring and through-space interactions, while the trifluoromethyl group's signal would appear in a distinct region.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound Predicted values are relative to a standard (e.g., CFCl₃) and are based on typical ranges for these functional groups in similar electronic environments.

| Fluorine Group | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-F (ortho) | -115 to -125 |

| -CF₃ (para) | -60 to -65 |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be investigated.

One area of interest is photochemical reactions, as benzophenones are well-known photosensitizers. nih.gov Upon UV irradiation, the molecule is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. Computational methods can model these excited states and explore subsequent reaction pathways, such as hydrogen abstraction or energy transfer.

Another important class of reactions involves nucleophilic attack at the carbonyl carbon. The reaction mechanism of benzophenone reduction, for instance, has been studied computationally. DFT calculations can be used to map out the potential energy surface for the reaction of this compound with a reducing agent, identifying the transition state structure and the energy barrier for the reaction. Similarly, the mechanisms of metabolic transformations, such as those catalyzed by cytochrome P450 enzymes, can be modeled using combined quantum mechanics/molecular mechanics (QM/MM) approaches. nih.gov These studies can predict the most likely sites of metabolism and the structure of potential metabolites.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for a theoretical assessment of the reaction's feasibility and can help explain experimental observations regarding product distributions and reaction rates.

Future Directions and Emerging Research Avenues for 2 Fluoro 4 Trifluoromethyl Benzophenone

Sustainable Synthesis and Green Chemistry Approaches

Traditional synthesis routes for benzophenone (B1666685) derivatives, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, leading to significant waste generation. ontosight.aibldpharm.com Future research is anticipated to focus on developing more sustainable and environmentally friendly synthetic methodologies for 2-Fluoro-4-(trifluoromethyl)benzophenone.

Key green chemistry principles that could be applied include:

Catalytic Processes: The development of novel, recyclable catalysts could minimize waste and improve reaction efficiency. bldpharm.com Research into solid acid catalysts or heterogeneous catalysts may provide alternatives to traditional Lewis acids, simplifying product purification and catalyst recovery.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for higher yields and purity. nih.gov This approach is particularly attractive for fluorination reactions, which can be challenging to manage on a large scale in batch processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a mild and efficient method for forming C-C and C-heteroatom bonds. sigmaaldrich.com This technique could enable novel pathways for the synthesis and functionalization of this compound under ambient conditions, reducing energy consumption.

By focusing on these areas, future synthetic strategies can aim to reduce the environmental footprint associated with the production of this and other fluorinated benzophenones.

Exploration of Novel Biological Targets and Therapeutic Applications

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.gov The trifluoromethyl group, in particular, is known to improve membrane permeability and can act as a bioisostere for other functional groups, potentially leading to improved pharmacokinetic profiles. mdpi.com

While specific biological activities of this compound are not yet extensively documented, its structural motifs are present in compounds explored for various therapeutic applications. Future research could investigate its potential as a scaffold for developing novel drugs targeting:

Oncology: Benzophenone derivatives have been studied for their anticancer properties. ontosight.ai The specific substitution pattern of this compound may confer selectivity for certain kinases or other protein targets implicated in cancer progression.

Infectious Diseases: Fluorinated compounds are of interest as antimicrobial and antiviral agents. ontosight.ainih.gov Research could explore the efficacy of this compound and its derivatives against multidrug-resistant bacteria and viruses, where the trifluoromethyl group might enhance cellular uptake. ontosight.ai

Neurological Disorders: The ability of trifluoromethyl groups to improve blood-brain barrier permeability makes them valuable in the design of centrally acting drugs. mdpi.com This opens up possibilities for investigating derivatives of this compound for activity against neurological targets.

Systematic screening of this compound against a wide range of enzymes and receptors could uncover novel biological activities and pave the way for new therapeutic interventions.

Integration into Advanced Functional Materials

Fluorinated organic compounds exhibit unique properties that make them valuable components in materials science. ontosight.ai Benzophenones, in general, are known for their use as photoinitiators in polymerization reactions. ontosight.ai The specific electronic properties conferred by the fluoro and trifluoromethyl substituents in this compound could lead to its application in advanced functional materials.

Emerging research avenues in this area include:

Photopolymers and Coatings: The compound could be investigated as a highly efficient photoinitiator for UV curing applications, leading to the development of durable and resistant coatings, inks, and adhesives. The presence of fluorine can enhance properties such as water repellency and resistance to UV degradation. ontosight.ai

Organic Electronics: The electron-withdrawing nature of the substituents may impart interesting electronic and photophysical properties. This could lead to its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other organic electronic devices.

High-Performance Polymers: Incorporation of this fluorinated benzophenone moiety into polymer backbones could yield materials with enhanced thermal stability, chemical resistance, and specific optical properties, suitable for aerospace, automotive, or other demanding applications.

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the therapeutic potential of this compound, the development and application of high-throughput screening (HTS) methodologies will be crucial. Future work will likely involve creating libraries of derivatives through combinatorial chemistry and screening them against various biological targets.

An important area of development will be the use of advanced screening platforms, such as fluorescence polarization-based assays, which can be adapted for a wide range of enzymes without the need for specific substrate-based assays. nih.gov This allows for the rapid screening of compound libraries against both well-characterized and novel or uncharacterized enzymes, accelerating the discovery of new bioactive molecules. nih.gov By coupling HTS with competitive activity-based protein profiling (ABPP), researchers can rapidly determine the specificity of promising hits, streamlining the drug discovery process.

Multidisciplinary Research Collaborations for Enhanced Understanding and Application

Realizing the full potential of this compound will necessitate a multidisciplinary approach. Collaborations between different scientific fields will be essential for a comprehensive understanding and application of this compound.

Future progress will likely be driven by partnerships between:

Synthetic and Green Chemists: To develop efficient and sustainable production methods.

Medicinal Chemists and Biologists: To design and screen derivative libraries, identify biological targets, and elucidate mechanisms of action.

Materials Scientists and Polymer Chemists: To design and fabricate novel materials incorporating this compound and to characterize their physical and chemical properties.

Computational Chemists and Data Scientists: To model molecular interactions, predict properties, and analyze large datasets from HTS campaigns.

Such collaborative efforts will be instrumental in translating fundamental research on this compound into practical applications in medicine, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 2-fluoro-4-(trifluoromethyl)benzophenone, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation. A method adapted from analogous benzophenones involves reacting 2-fluoro-4-(trifluoromethyl)benzoyl chloride (precursor) with benzene in the presence of anhydrous AlCl₃ as a Lewis acid catalyst . Key steps include:

- Dissolving AlCl₃ in nitrobenzene under moisture-free conditions.

- Refluxing the mixture at 80–90°C for 45 minutes.

- Quenching with acidulated ice water, followed by steam distillation to remove nitrobenzene.

- Purification via recrystallization (ethanol is effective for related compounds) .

Purity optimization requires rigorous drying of reactants, inert atmosphere handling, and post-synthesis characterization (e.g., HPLC or GC-MS).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Single-crystal X-ray diffraction (XRD): Resolves bond lengths (e.g., C–F: ~1.36 Å) and dihedral angles between aromatic rings (e.g., ~57° in analogous structures), critical for confirming stereochemistry .

- ¹⁹F NMR: Expect distinct signals for -F (~-110 ppm) and -CF₃ (~-60 ppm) groups.

- IR spectroscopy: Carbonyl stretch (C=O) appears near 1650–1700 cm⁻¹; trifluoromethyl groups show strong absorptions at 1150–1250 cm⁻¹.

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 272.05 (C₁₄H₈F₄O) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., benzoyl chloride derivatives) .

- First aid: Immediate flushing with water for eye contact; contaminated skin should be washed with soap and water .

Advanced Research Questions

Q. How do the fluorine and trifluoromethyl substituents influence the compound’s bioactivity in drug discovery?

The -CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability in drug candidates. Fluorine’s electronegativity modulates electron density, affecting binding to targets like HIV-1 reverse transcriptase or fungal enzymes. For example:

- Anti-fungal activity: Methyl-substituted benzophenones inhibit fungal growth via cytochrome P450 disruption; fluorinated analogs may enhance selectivity .

- Computational validation: Density functional theory (DFT) can predict electrostatic potential maps to rationalize substituent effects on binding .

Q. How can conflicting reactivity data in nucleophilic acyl substitution be resolved?

Discrepancies in reactivity (e.g., with amines or alcohols) may arise from steric hindrance from the -CF₃ group or solvent polarity effects. Methodological approaches include:

- Kinetic studies: Monitor reaction progress via <sup>19</sup>F NMR to identify intermediates.

- Solvent screening: Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while additives like DMAP accelerate acylation .

- Crystallographic analysis: Compare transition-state geometries of derivatives to pinpoint steric clashes .

Q. What strategies mitigate challenges in detecting trace degradation products during stability studies?

- HPLC-MS/MS: Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Degradation products (e.g., hydrolyzed benzophenones) can be identified via fragmentation patterns.

- Forced degradation: Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions to simulate stability profiles .

- Quantitative structure-activity relationship (QSAR): Predict degradation pathways using software like Schrödinger’s QikProp .

Methodological Tables

Q. Table 1: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.5–8.2 ppm (multiplet) | |

| ¹⁹F NMR | -CF₃: δ -62 ppm; -F (ortho): δ -110 ppm | |

| IR | C=O: 1680 cm⁻¹; C-F: 1230 cm⁻¹ |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | AlCl₃ (1.5 eq) | Maximizes acylation efficiency |

| Solvent | Nitrobenzene | High polarity, but toxic |

| Temperature | 80–90°C | Balances reactivity vs. side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.